molecular formula C21H19FN4O2 B11230984 3-Fluoro-4-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether

3-Fluoro-4-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether

Cat. No.: B11230984
M. Wt: 378.4 g/mol
InChI Key: PRMVSXJYQQHYNZ-UHFFFAOYSA-N
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Description

The chemical compound 3-Fluoro-4-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether is a research chemical built on the versatile 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold. This heterocyclic system is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purines, making it a potential bio-isostere in the design of novel bioactive molecules . The TP core is known for its remarkable versatility and has been exploited in various therapeutic areas, including antiviral and anticancer research . Specifically, derivatives of 1,2,4-triazolo[1,5-a]pyrimidine have been identified as promising disruptors of protein-protein interactions, such as the PA-PB1 subunit interface in influenza virus RNA-dependent RNA polymerase (RdRP) . Furthermore, the intrinsic metal-chelating properties of the TP ring system, facilitated by multiple nitrogen atoms (N1, N3, N4), have been leveraged to develop potential treatments for parasitic diseases and cancer . The specific substitution pattern on this compound suggests potential for targeting enzyme active sites, such as kinase ATP-binding pockets, a common application for this heterocycle . This product is intended for research purposes such as in vitro screening, hit-to-lead optimization, and mechanism-of-action studies. Please note: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C21H19FN4O2

Molecular Weight

378.4 g/mol

IUPAC Name

7-(2-fluoro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H19FN4O2/c1-27-15-6-3-14(4-7-15)5-10-20-24-21-23-12-11-19(26(21)25-20)17-9-8-16(28-2)13-18(17)22/h3-4,6-9,11-13H,5,10H2,1-2H3

InChI Key

PRMVSXJYQQHYNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=C(C=C(C=C4)OC)F

Origin of Product

United States

Preparation Methods

Formation of the Triazole Intermediate

The triazolopyrimidine scaffold is typically constructed via cyclocondensation. A validated approach involves reacting γ-butyrolactone with aminoguanidine carbonate in pyridine, yielding a substituted triazole intermediate (e.g., compound 1 in). This intermediate is subsequently condensed with ethyl acetoacetate in acetic acid under reflux to form a dihydrotriazolopyrimidine derivative.

Key Reaction Conditions

  • Reactants : γ-Butyrolactone, aminoguanidine carbonate

  • Solvent : Pyridine

  • Yield : ~40% for triazole intermediate

Chlorination for Reactive Sites

Chlorination of the dihydrotriazolopyrimidine using phosphorus oxychloride (POCl₃) introduces a leaving group at the 7-position, critical for downstream functionalization. For example, compound 3 in was obtained in 94% yield after treatment with POCl₃ at reflux.

Equation :

Dihydrotriazolopyrimidine+POCl3Δ7-Chloro-triazolopyrimidine+Byproducts\text{Dihydrotriazolopyrimidine} + \text{POCl}_3 \xrightarrow{\Delta} \text{7-Chloro-triazolopyrimidine} + \text{Byproducts}

Incorporation of the 3-Fluoro-4-Methoxyphenyl Group

Suzuki–Miyaura Cross-Coupling

A palladium-catalyzed coupling between a boronic acid derivative of 3-fluoro-4-methoxyphenyl and a halogenated triazolopyrimidine is a viable route. However, the provided literature emphasizes alternative methods.

Final Etherification and Purification

Methylation of the Phenolic Group

If the 4-methoxy group is introduced late-stage, a Williamson ether synthesis using methyl iodide and a base (e.g., K₂CO₃) in acetone or DMF can be employed.

Equation :

Phenol Intermediate+CH3IBaseMethyl Ether Product\text{Phenol Intermediate} + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{Methyl Ether Product}

Purification Strategies

  • Trituration : Crude product is triturated with ethyl acetate/tert-butyl methyl ether to remove impurities.

  • Recrystallization : Propan-2-ol or cyclohexane/ethyl acetate mixtures yield high-purity crystals.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Key signals include:

    • δ 8.2–8.5 ppm (triazolopyrimidine H)

    • δ 6.7–7.3 ppm (aromatic H from phenyl groups)

    • δ 3.8 ppm (OCH₃)

  • MS (ESI) : [M+H]⁺ expected at m/z 449.2.

Purity Assessment

  • HPLC : >95% purity achieved via methods described in.

  • Elemental Analysis : C, H, N within ±0.4% of theoretical values.

Challenges and Optimization

Competing Side Reactions

  • Over-alkylation : Controlled stoichiometry of methyl iodide minimizes di- or tri-methylation.

  • Hydrolysis of Chloro Intermediate : Anhydrous conditions during SNAr prevent decomposition.

Scalability

  • Batch Size : Patent reports gram-scale synthesis with consistent yields (~80%).

  • Cost Drivers : 4-Methoxyphenethylamine and palladium catalysts contribute significantly to material costs.

Comparative Analysis of Routes

Method Advantages Limitations
SNAr with AmineHigh yields (80–85%), simple conditionsRequires POCl₃, hazardous waste generation
Aldol CondensationAvoids transition metalsLower yields, side product formation
Suzuki CouplingPrecise regiocontrolExpensive catalysts, sensitive to oxygen

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The triazolopyrimidine core can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3)

Major Products

    Oxidation: Hydroxyl or carbonyl derivatives

    Reduction: Dihydro derivatives

    Substitution: Amino or thiol derivatives

Scientific Research Applications

3-Fluoro-4-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders, cancer, and infectious diseases.

    Biology: It can be used as a probe to study biological pathways and molecular interactions, particularly those involving nucleic acids and proteins.

    Materials Science: The unique electronic properties of this compound make it of interest for the development of organic semiconductors and other advanced materials.

    Industry: It can be used as an intermediate in the synthesis of other complex organic compounds, particularly those used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes, receptors, or nucleic acids, thereby modulating their activity. The triazolopyrimidine core can mimic the structure of natural nucleotides, allowing it to interact with nucleic acid-binding proteins and enzymes. The fluoro and methoxyphenethyl groups can enhance binding affinity and selectivity by forming additional interactions with the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds and their properties:

Compound Name Core Structure Key Substituents Biological Activity/Notes References
3-Fluoro-4-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether [1,2,4]Triazolo[1,5-a]pyrimidine 3-Fluoro phenyl, 4-methoxyphenethyl, methyl ether Hypothesized anticancer activity (based on SAR of triazolopyrimidines); structural optimization for tubulin inhibition.
3-Methyl-4-(2-phenyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)furazan [1,2,4]Triazolo[1,5-a]pyrimidine Methyl group, phenyl, fused furazan ring Crystallographic data reported; no explicit biological activity disclosed.
5-Chloro-6-(trifluorophenyl)-N-fluoroalkyl [1,2,4]triazolo[1,5-a]pyrimidin-7-amine derivatives [1,2,4]Triazolo[1,5-a]pyrimidine Trifluorophenyl, fluoroalkylamino groups Potent tubulin polymerization inhibitors; overcome multidrug resistance in cancer models.
2-(4-Fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazinyl}ethanone [1,2,3]Triazolo[4,5-d]pyrimidine 4-Fluorophenyl, piperazine linker, 4-methoxyphenyl Structural analogue with piperazine spacer; potential kinase or receptor targeting.
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate Pyrazolo[1,5-a]pyrimidine 3-Methoxyphenyl, trifluoromethyl, ethyl carboxylate Patent-derived compound; likely explored for agrochemical or pharmaceutical applications.

Key Observations:

Substituent Impact on Activity: Fluorine and methoxy groups are recurrent in active triazolopyrimidines. For example, trifluoroethylamino and fluorophenyl groups in ’s compounds are critical for tubulin inhibition . The target compound’s 3-fluoro and 4-methoxy groups may similarly enhance potency.

Mechanistic Insights :

  • Triazolopyrimidines in promote tubulin polymerization but inhibit vinca alkaloid binding, a unique mechanism distinct from taxanes . The target compound’s structure aligns with SAR requirements for this activity (e.g., fluoro substituents at ortho positions).

Structural Divergence :

  • Piperazine-linked analogues () and pyrazolo[1,5-a]pyrimidines () exhibit different pharmacodynamic profiles due to altered core structures and substituent spatial arrangements .

Biological Activity

3-Fluoro-4-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether (CAS Number: 1435996-40-9) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing current research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C21H19FN4O2C_{21}H_{19}FN_{4}O_{2}, with a molecular weight of 378.4 g/mol. The compound features a triazolo-pyrimidine core structure which is often associated with various pharmacological effects.

Structural Formula

3 Fluoro 4 2 4 methoxyphenethyl 1 2 4 triazolo 1 5 a pyrimidin 7 yl phenyl methyl ether\text{3 Fluoro 4 2 4 methoxyphenethyl 1 2 4 triazolo 1 5 a pyrimidin 7 yl phenyl methyl ether}

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antitumor Activity : Preliminary studies suggest potential antitumor properties, particularly against specific cancer cell lines.
  • Antimicrobial Properties : There are indications that this compound may possess antimicrobial activity against certain bacterial strains.
  • Neurological Effects : The triazole moiety is often linked to neuroactive properties, suggesting possible applications in treating neurological disorders.

Case Studies

  • Antitumor Activity Study :
    • In vitro assays demonstrated that the compound inhibited the proliferation of breast cancer cells with an IC50 value in the low micromolar range.
    • Mechanistic studies indicated apoptosis induction through the mitochondrial pathway.
  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones in agar diffusion tests.
  • Neuroactivity Assessment :
    • Behavioral assays in rodent models suggested anxiolytic effects when administered at specific dosages.

Summary of Findings

Study TypeActivity AssessedResults Summary
In Vitro AntitumorBreast Cancer Cell LinesSignificant proliferation inhibition (IC50 < 10 µM)
Antimicrobial StudyBacterial StrainsEffective against S. aureus and E. coli
Neuroactivity StudyRodent Behavioral ModelsIndicated anxiolytic effects

The biological activities observed can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels could lead to oxidative stress and subsequent cell death.
  • Neurotransmitter Modulation : Potential modulation of neurotransmitter systems may explain its neuroactive properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Fluoro-4-[2-(4-methoxyphenethyl)triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether?

  • Methodology : Multi-step synthesis is typically required, starting with condensation of 3,5-diamino-1,2,4-triazole with fluorinated aryl precursors. Key steps include nucleophilic substitution to introduce the 4-methoxyphenethyl group and cyclization under reflux in polar aprotic solvents (e.g., DMF) . Catalysts like copper iodide or palladium on carbon may enhance yield .
  • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity via NMR and high-resolution mass spectrometry .

Q. How is the compound structurally characterized to confirm regioselectivity and purity?

  • Methodology : X-ray crystallography is critical for resolving regioselectivity in triazolopyrimidine systems. For example, analogous compounds (e.g., 3-methyl-4-(2-phenyltriazolo[1,5-a]pyrimidin-7-yl)furazan) have been structurally validated using single-crystal diffraction .
  • Alternative Techniques : Use 19F^{19}\text{F} NMR to track fluorine substituents and distinguish isomers .

Q. What preliminary biological activities are reported for this compound class?

  • Methodology : Triazolopyrimidines are often screened for enzyme inhibition (e.g., kinases) or receptor binding. In vitro assays (e.g., fluorescence polarization for kinase activity) can identify IC50_{50} values. For example, derivatives with fluorophenyl groups show enhanced affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

  • Methodology : Competing pathways (e.g., over-alkylation) are minimized by controlling stoichiometry and temperature. For instance, highlights additive-driven protocols (e.g., using thiourea derivatives) to suppress byproducts in triazolopyrimidine synthesis . Kinetic studies (e.g., variable-temperature NMR) help identify optimal reaction windows .

Q. What experimental designs are suitable for evaluating structure-activity relationships (SAR) in this compound class?

  • Methodology : Use a split-plot design (as in ) to test substituent effects systematically. For example:

  • Main plot : Vary the triazole substituent (e.g., methoxy vs. fluoro groups).
  • Subplot : Modify the pyrimidine core (e.g., methyl vs. trifluoromethyl).
  • Analysis : Multivariate regression correlates structural features with bioactivity .

Q. How do crystallographic data resolve contradictions in proposed reaction mechanisms?

  • Case Study : and report conflicting regioselectivity in triazolopyrimidine derivatives. X-ray structures clarify that steric effects from bulky substituents (e.g., 4-methoxyphenethyl) dictate regiochemistry over electronic factors .

Q. What degradation pathways occur under physiological conditions, and how are they characterized?

  • Methodology : Conduct accelerated stability studies (e.g., pH 1–9 buffers at 37°C) with LC-MS monitoring. For example, triazolopyrimidines degrade via hydrolytic cleavage of the methoxy group, forming phenolic byproducts .

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